molecular formula C10H7F3O B8057460 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one

Cat. No.: B8057460
M. Wt: 200.16 g/mol
InChI Key: ADEYYFREIBSWFP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is an organic compound with the molecular formula C10H7F3O. It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenone backbone. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the continuous synthesis method is often employed. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product is then continuously extracted, which increases the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar structure but with a hydroxyl group.

    4-Phenyl-3-buten-2-one: Lacks the trifluoromethyl group.

    1,1,1-Trifluoro-3-buten-2-one: Lacks the phenyl group

Uniqueness

1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEYYFREIBSWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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